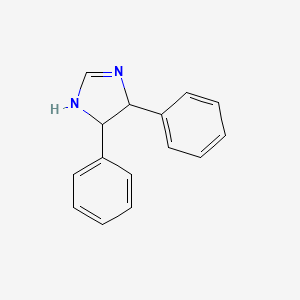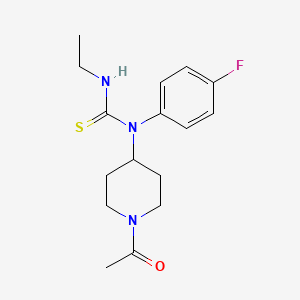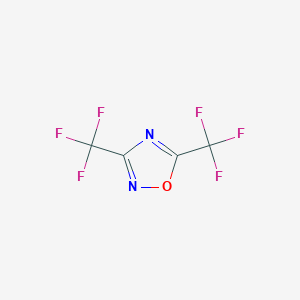
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzohydrazide with phosphoryl chloride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require anhydrous solvents and elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety considerations, such as handling of trifluoromethylated intermediates and by-products, are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Cycloaddition Reactions: It can undergo [2+1] or [3+2] cycloaddition reactions with suitable partners, forming cyclopropanes or pyrazolines.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various trifluoromethylated heterocycles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can disrupt essential biological processes in microorganisms, leading to their inhibition or death . The compound’s ability to stabilize transition states and activate substrates through hydrogen bonding is also a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in their core structures.
Trifluoromethylated pyrazoles: These compounds have similar applications in antimicrobial research.
Trifluoromethylated benzoic acids: These compounds are used in similar industrial applications.
Uniqueness
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. The presence of two trifluoromethyl groups further enhances its stability and makes it a valuable compound in various applications .
Properties
CAS No. |
4314-43-6 |
|---|---|
Molecular Formula |
C4F6N2O |
Molecular Weight |
206.05 g/mol |
IUPAC Name |
3,5-bis(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-2(13-12-1)4(8,9)10 |
InChI Key |
PXUPXSBNYNHILS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
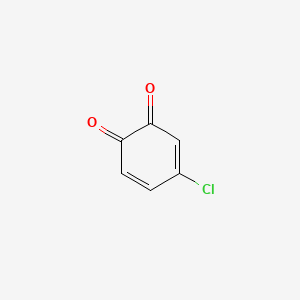
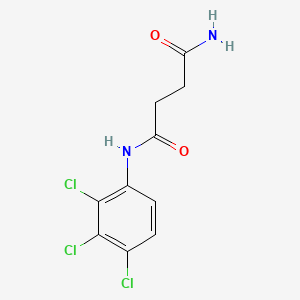
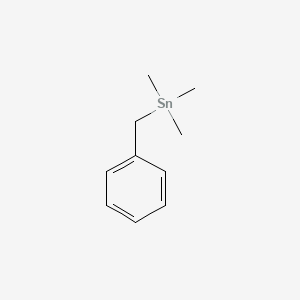
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
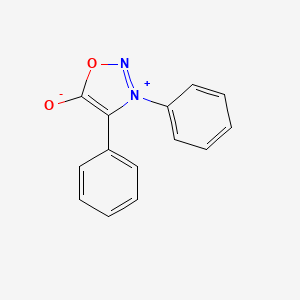
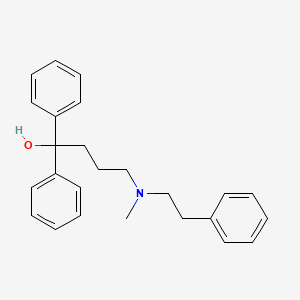

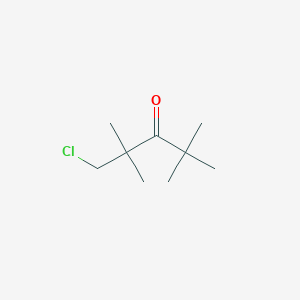
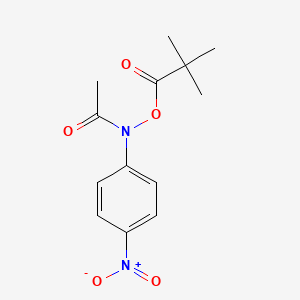
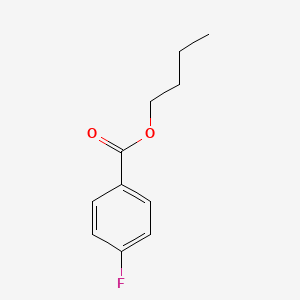
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
